![molecular formula C13H19N3O B11878803 2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)- CAS No. 646056-52-2](/img/structure/B11878803.png)
2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-METHOXYPYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom, in this case, a nitrogen atom. The presence of the methoxypyridine moiety adds to its chemical versatility and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHOXYPYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE typically involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 5-methoxypyridine and a suitable diazaspiro compound can be reacted in the presence of catalysts and solvents like N,N-dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-METHOXYPYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
2-(5-METHOXYPYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which 2-(5-METHOXYPYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE exerts its effects is related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-azoniaspiro[4.4]nonane
- 5-azoniaspiro[4.5]decane
- 5-azoniaspiro[4.6]undecane
Uniqueness
Compared to these similar compounds, 2-(5-METHOXYPYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE is unique due to the presence of the methoxypyridine moiety, which enhances its chemical reactivity and potential biological activity. This structural feature allows for more diverse applications and interactions in various fields of research .
Propriétés
Numéro CAS |
646056-52-2 |
|---|---|
Formule moléculaire |
C13H19N3O |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2-(5-methoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H19N3O/c1-17-12-6-11(7-15-8-12)16-5-3-13(10-16)2-4-14-9-13/h6-8,14H,2-5,9-10H2,1H3 |
Clé InChI |
YONFMTQFKOOPLD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)N2CCC3(C2)CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-](/img/structure/B11878728.png)
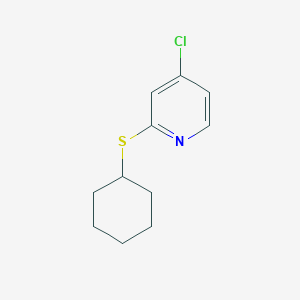
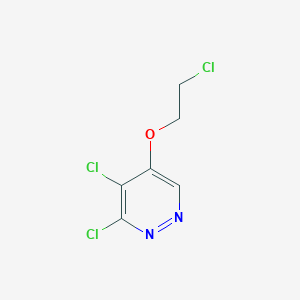


![2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11878768.png)

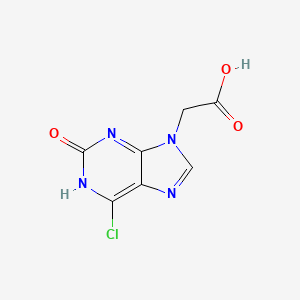
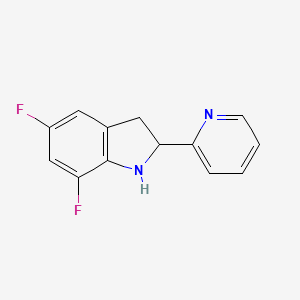

![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)

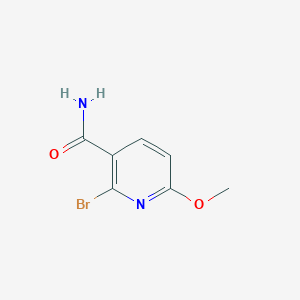
![tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11878798.png)
